![molecular formula C11H7N3OS2 B2709639 N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681168-92-3](/img/structure/B2709639.png)
N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds as well as synthetic drugs . Thiazoles are known for their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
Thiazole derivatives can be synthesized in good yields through various methods . For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .
Chemical Reactions Analysis
Thiazoles are known to undergo various chemical reactions. For example, they can participate in C-H substitution reactions under the catalysis of the palladium/copper system .
Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial activity . For instance, some synthesized compounds exhibited discrete antimicrobial activity . This suggests that “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” could potentially be used in the development of new antimicrobial agents.
Antitumor and Cytotoxic Activity
Thiazole derivatives have also been associated with antitumor and cytotoxic activities . For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer . This indicates the potential use of “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” in cancer treatment.
Antifungal Activity
Thiazole-based compounds have been reported to exhibit antifungal activity . This suggests that “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” could be used in the development of antifungal agents.
Agricultural Applications
Some thiazole derivatives were found to promote plant growth and increase seed yield and oil content . This suggests that “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” could potentially be used in agricultural applications to enhance crop yield and quality.
Antiviral Activity
Thiazole derivatives have been associated with antiviral properties . This suggests that “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” could potentially be used in the development of new antiviral agents.
Anti-inflammatory Activity
Thiazole derivatives have been found to exhibit anti-inflammatory activity . This suggests that “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” could potentially be used in the treatment of inflammatory conditions.
Antidepressant Activity
Thiazole derivatives have been associated with antidepressant properties . This suggests that “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” could potentially be used in the treatment of depressive disorders.
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . This suggests that “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” could potentially be used in the development of new antioxidant agents.
Mechanism of Action
Target of Action
The primary targets of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Thiazole derivatives have been found to influence various biochemical pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
The ADME properties of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c15-10(14-11-12-3-4-16-11)7-1-2-8-9(5-7)17-6-13-8/h1-6H,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSMDZPZRFLOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC=CS3)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
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